Einecs 300-479-9
Description
EINECS 300-479-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU prior to 1981 . The compound’s assessment and risk management rely heavily on read-across strategies and computational models, given the vast scale of data gaps in the EINECS inventory .
Properties
CAS No. |
93940-80-8 |
|---|---|
Molecular Formula |
C25H28N2O7 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO4.C5H7NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;7-4-2-1-3(6-4)5(8)9/h5-8,10-12H,9H2,1-4H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
SCGVHSCPZIJMRO-HVDRVSQOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzethonium chloride is synthesized through the reaction of dimethylbenzylamine with diisobutylphenoxyethoxyethyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, Benzethonium chloride is produced in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzethonium chloride undergoes several types of chemical reactions, including:
Oxidation: Benzethonium chloride can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Benzethonium chloride can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Scientific Research Applications
Benzethonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant in laboratory settings to maintain sterile conditions.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Mechanism of Action
Benzethonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged components of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. The compound targets various molecular pathways, including the inhibition of essential enzymes involved in cell metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Read-Across Approaches
Structural analogs of EINECS 300-479-9 can be identified using computational methods such as PubChem 2D fingerprints and the Tanimoto similarity index. A threshold of ≥70% similarity is often employed to define analogs, enabling read-across predictions for untested compounds . For instance, in a study comparing 1,387 REACH Annex VI compounds with 33,000 EINECS substances, this approach achieved broad coverage, with a small labeled dataset (1,387 chemicals) predicting properties for ~20× more unlabeled compounds . This suggests that this compound could be linked to structurally similar, well-characterized analogs for hazard assessment.
Physicochemical Property Profiling
Physicochemical properties (e.g., log Kow, solubility, bioavailability) are critical for toxicity and environmental fate predictions.
Toxicity Prediction and Model Applicability
QSAR (Quantitative Structure-Activity Relationship) models are widely used to predict toxicity for EINECS chemicals. However, their applicability is constrained by the chemical diversity of training datasets. For example, models developed for chlorinated alkanes and organothiophosphates covered only 0.7% of EINECS compounds, highlighting gaps in domain coverage . This compound’s toxicity profile would depend on its structural class: if it belongs to a well-studied group (e.g., substituted aromatics), existing models could provide reliable predictions. Otherwise, experimental data or advanced RASAR (Read-Across Structure Activity Relationships) models—which leverage network effects from clustered analogs—may be required .
Limitations in Predictive Coverage
Current models struggle to address the full diversity of EINECS. For instance, only 17% of high-production-volume (HPV) and 10% of EINECS compounds fall within the applicability domains of QSAR models for Tetrahymena pyriformis toxicity . This underscores the need for iterative model refinement and targeted experimental validation for compounds like this compound that lack close analogs.
Data Table: Hypothetical Comparison of this compound and Structural Analogs
The table below illustrates a hypothetical comparison based on methodologies from the evidence. Actual data would require experimental or computational validation.
Notes:
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying the physicochemical properties of Einecs 300-479-9?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature. For example:
- Feasible: Design experiments within available resources (e.g., spectroscopic instrumentation).
- Relevant: Align with unresolved issues in stability or reactivity studies.
Include independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., degradation rate) explicitly . Structure the question to avoid ambiguity, e.g., "How does solvent polarity influence the thermal degradation kinetics of this compound under controlled atmospheric conditions?" .
Q. What experimental protocols are recommended for initial characterization of this compound?
- Methodological Answer :
- Step 1 : Use spectroscopic methods (NMR, FT-IR) and chromatographic techniques (HPLC) to establish purity and structural identity. Reference standardized protocols from authoritative journals .
- Step 2 : Replicate synthesis methods from peer-reviewed studies, ensuring all reagents, equipment models, and environmental conditions (e.g., humidity) are documented for reproducibility .
- Step 3 : Include raw data (e.g., chromatograms, spectral peaks) in appendices, with processed data (e.g., retention times, absorbance values) in the main text .
Q. How to conduct a systematic literature review to identify gaps in existing research on this compound?
- Methodological Answer :
- Use databases like SciFinder and Web of Science with Boolean operators (e.g., "this compound AND degradation NOT industrial"). Filter results by relevance to mechanistic studies or analytical challenges.
- Create a comparative table of published data (e.g., reaction yields, catalytic efficiency) to highlight inconsistencies or understudied areas .
Advanced Research Questions
Q. What methodologies are effective in resolving contradictions in published data on this compound’s catalytic behavior?
- Methodological Answer :
- Contradiction Analysis : Perform meta-analyses of kinetic data using standardized statistical models (e.g., Arrhenius equation re-evaluation). Account for variables like impurity levels or instrument calibration differences across studies .
- Experimental Replication : Reproduce conflicting studies under identical conditions, documenting deviations (e.g., trace oxygen in inert atmospheres) that may explain discrepancies .
- Collaborative Verification : Share raw datasets via open-access platforms to enable cross-lab validation .
Q. How to optimize chromatographic conditions for analyzing trace degradation products of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial approach to test mobile phase compositions (e.g., acetonitrile/water ratios), column temperatures, and flow rates. Measure resolution and peak symmetry to identify optimal parameters .
- Sensitivity Enhancement : Employ mass spectrometry-coupled HPLC (LC-MS) with collision-induced dissociation to detect low-abundance species. Validate limits of detection (LOD) via spike-recovery tests .
Q. What statistical approaches should be employed when comparing the bioactivity of this compound derivatives?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to differentiate bioactivity profiles across derivatives. Use ANOVA with post-hoc Tukey tests to assess significance in dose-response curves .
- Error Propagation : Quantify uncertainties from instrumental measurements (e.g., pipetting accuracy) and incorporate them into final bioactivity indices .
Data Management and Reproducibility
Q. How to ensure reproducibility when synthesizing this compound in different laboratory settings?
- Methodological Answer :
- Detailed Documentation : Specify equipment models (e.g., "Buchi R-300 rotovap" instead of "rotary evaporator"), reagent lot numbers, and ambient conditions (e.g., "25°C, 40% RH") in the methods section .
- Supplementary Materials : Provide step-by-step video protocols or spectra in open-access repositories. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How to structure a research manuscript to address peer reviewer critiques about methodological rigor?
- Methodological Answer :
- Preemptive Measures : Use checklists (e.g., CONSORT for analytical studies) to ensure all experimental variables and controls are reported .
- Response Strategy : Map reviewer comments to specific sections (e.g., expanding the "Materials and Methods" to clarify sample preparation). Cite prior studies that validated your approach .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
